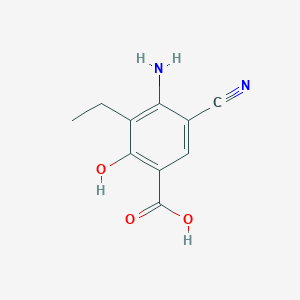
4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant capabilities. Hydroxybenzoic acids are prominent phenolic acids found in nature, often in fruits, vegetables, and other plant sources .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where cyanoacetamides are prepared and further reacted to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating oxidative stress pathways, interacting with enzymes involved in antioxidant defense, and influencing gene expression related to inflammation and cell survival .
類似化合物との比較
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Shares similar structural features but differs in the position of functional groups.
4-Amino-5-cyano-2-hydroxybenzoic acid: Similar in structure but lacks the ethyl group.
Uniqueness
4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its ethyl group differentiates it from other hydroxybenzoic acids, potentially influencing its solubility and interaction with biological targets.
特性
CAS番号 |
72817-95-9 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
4-amino-5-cyano-3-ethyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-6-8(12)5(4-11)3-7(9(6)13)10(14)15/h3,13H,2,12H2,1H3,(H,14,15) |
InChIキー |
ASXOZTQWUJXFGB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1O)C(=O)O)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)
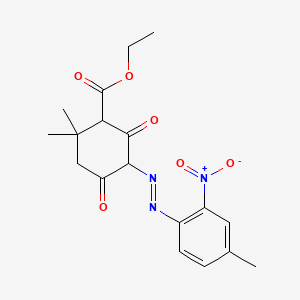

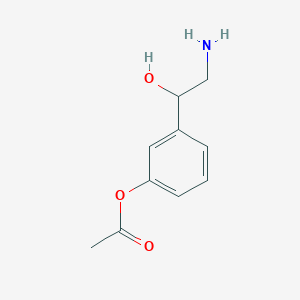
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
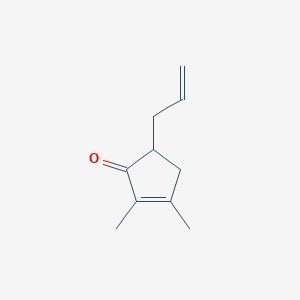
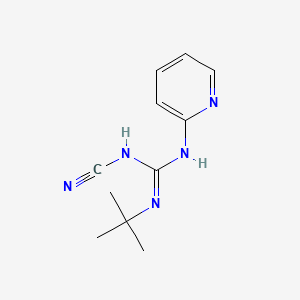
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
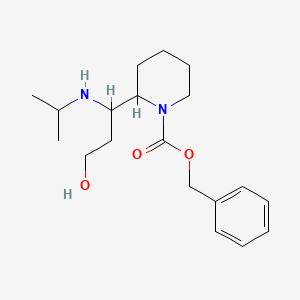
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)
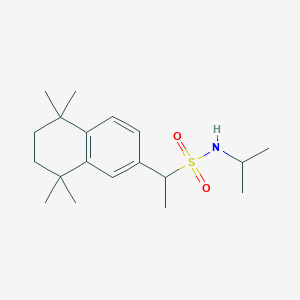
![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
